
4-(1-Pyrrolidinoethyl)phenylboronic acid
Overview
Description
4-(1-Pyrrolidinoethyl)phenylboronic acid is a chemical compound with the molecular formula C12H18BNO2. It is a boronic acid derivative that features a phenyl ring substituted with a pyrrolidinoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Pyrrolidinoethyl)phenylboronic acid typically involves the reaction of phenylboronic acid with a pyrrolidinoethyl derivative. One common method is the Suzuki-Miyaura coupling reaction
Biological Activity
4-(1-Pyrrolidinoethyl)phenylboronic acid (CAS No. 868395-81-7) is a boronic acid derivative that has garnered interest in various fields of biological research due to its unique chemical properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.
This compound is characterized by the presence of a pyrrolidine ring and a phenylboronic acid moiety. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Boronic acids are known to inhibit certain enzymes by forming stable complexes with their active sites. The mechanism can be summarized as follows:
- Enzyme Inhibition : Boronic acids can bind to the active sites of enzymes such as urease and certain proteases, thereby inhibiting their activity. For example, studies have shown that phenylboronic acid derivatives can competitively inhibit urease, which is involved in nitrogen metabolism in plants and bacteria .
- Glucose Binding : The compound's ability to bind carbohydrates through reversible covalent interactions makes it a candidate for glucose sensors. This property is particularly relevant in developing non-enzymatic glucose monitoring systems .
Anticancer Properties
Research indicates that boronic acids may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, studies have demonstrated that phenylboronic acid derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. The compound has shown inhibitory effects against various bacterial strains, likely due to its ability to disrupt bacterial enzyme functions essential for survival.
Case Studies
- Enzyme Inhibition Studies : A study reported that this compound effectively inhibited urease activity in vitro, demonstrating significant potential as a therapeutic agent for conditions related to urea metabolism .
- Glucose Sensor Development : Research on phenylboronic acid derivatives has led to the development of innovative glucose sensors that utilize the compound's ability to bind glucose reversibly. These sensors have shown promise in maintaining stable glucose monitoring without the need for enzymatic reactions .
Data Tables
Properties
IUPAC Name |
[4-(1-pyrrolidin-1-ylethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-10(14-8-2-3-9-14)11-4-6-12(7-5-11)13(15)16/h4-7,10,15-16H,2-3,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLHGKJEUGXKQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N2CCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868395-81-7 | |
Record name | {4-[1-(1-Pyrrolidinyl)ethyl]phenyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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